3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide
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Overview
Description
3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C12H13ClN2O This compound is characterized by the presence of a chloro group, a cyanophenyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-cyanophenylamine with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The amide group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted amides.
Reduction: Formation of 3-chloro-N-(3-aminophenyl)-2,2-dimethylpropanamide.
Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and cyanophenyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-cyanophenyl)propanamide
- 3-chloro-N-(3-cyanophenyl)-N,2-dimethylpropanamide
Uniqueness
3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Biological Activity
3-Chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and therapeutic applications, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C12H14ClN3O
- Molecular Weight : 253.71 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the introduction of the chloro and cyanophenyl groups through nucleophilic substitution reactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. Specifically, studies have shown that certain derivatives can act as potent androgen receptor (AR) antagonists, which are crucial in treating castration-resistant prostate cancer (CRPC).
- Case Study : A study evaluated a series of pyrazole derivatives, including compounds with bulky amide substituents similar to this compound. These compounds demonstrated enhanced pharmacokinetic properties and improved efficacy against CRPC in mouse xenograft models compared to first-generation AR antagonists like bicalutamide .
Compound | Activity | Model |
---|---|---|
28h | Potent antitumor effects | LNCaP-hr xenograft model |
44b | Enhanced AR antagonism | CRPC model |
The mechanism through which this compound exerts its biological effects primarily involves:
- Inhibition of Androgen Receptors : By binding to ARs, it prevents the activation of genes responsible for tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.
Safety and Toxicity
While the antitumor efficacy is promising, safety profiles must be evaluated. Preliminary studies suggest that derivatives of this compound possess acceptable toxicity levels when administered at therapeutic doses. However, comprehensive toxicological assessments are necessary for clinical applications.
Properties
IUPAC Name |
3-chloro-N-(3-cyanophenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,8-13)11(16)15-10-5-3-4-9(6-10)7-14/h3-6H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBZAPZPGYRLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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